1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
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Overview
Description
1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a phenoxy group, and an allyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is often derived from o-phenylenediamine and carboxylic acids.
Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where an appropriate phenol reacts with an alkyl halide.
Allylation: The allyl group is added via an allylation reaction, typically using allyl bromide in the presence of a base.
Final Assembly: The final step involves the coupling of the benzimidazole core with the phenoxy and allyl groups under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and cardiovascular disorders, due to its bioactive properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-[1-[3-(2-Prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol can be compared with other similar compounds, such as:
Alprenolol: A β-adrenergic antagonist with a similar phenoxy group but different pharmacological properties.
1-[2-Acetoxy-3-(2-allylphenoxy)propyl]piperidinium: Another compound with an allylphenoxy group but different structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(2-prop-2-enylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-10-17-11-5-8-14-21(17)26-16-9-15-24-19-13-7-6-12-18(19)23-22(24)20(25)4-2/h3,5-8,11-14,20,25H,1,4,9-10,15-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKVGSCWCBDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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